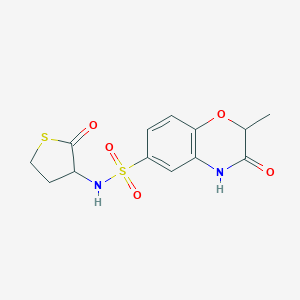
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction.
科学研究应用
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening disease that affects approximately 70,000 people worldwide.
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to inhibit the activity of CFTR in a dose-dependent manner, leading to the reduction of salt and water transport across epithelial cells. This compound has been used in various in vitro and in vivo studies to investigate the role of CFTR in different physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and pancreatic ductal secretion.
作用机制
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide binds to the cytoplasmic side of the CFTR protein and inhibits its activity by blocking the ATP-binding site. This results in the reduction of chloride and bicarbonate transport across epithelial cells, leading to the alteration of salt and water balance in various organs. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to be a potent and selective inhibitor of CFTR, with minimal effects on other ion channels and transporters.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been shown to have significant effects on various physiological processes, including airway surface liquid regulation, intestinal fluid secretion, and pancreatic ductal secretion. In vitro studies have demonstrated that N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can reduce the activity of CFTR in human bronchial epithelial cells, leading to the reduction of mucus viscosity and improved mucociliary clearance. This compound has also been shown to reduce the secretion of fluid and electrolytes in the intestine and pancreas, leading to the improvement of symptoms in animal models of cystic fibrosis.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal effects on other ion channels and transporters. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide is also commercially available from various suppliers, making it easily accessible for researchers.
However, there are also some limitations to the use of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide in lab experiments. This compound has been shown to have off-target effects on some proteins, including the ATP-binding cassette transporter A1 (ABCA1). N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can also be toxic to some cell types at high concentrations, and its effects on long-term cell viability are not well understood. Additionally, N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has not been approved for clinical use, and its safety and efficacy in humans are still being investigated.
未来方向
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has tremendous potential for therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. Future research directions include the development of more potent and selective CFTR inhibitors, the optimization of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide for clinical use, and the investigation of its effects on other physiological processes. N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide may also have applications in other diseases, such as diarrhea and polycystic kidney disease, where CFTR dysfunction plays a role. Overall, N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide is a promising compound that has the potential to improve the lives of millions of people worldwide.
合成方法
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sodium hydride and chloroform to yield the final product. The synthesis of N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide has been optimized over the years, resulting in higher yields and improved purity.
属性
产品名称 |
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
分子式 |
C13H11ClFNO2S |
分子量 |
299.75 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-12(14)6-3-7-13(9)16-19(17,18)11-5-2-4-10(15)8-11/h2-8,16H,1H3 |
InChI 键 |
VOBYWYFLWJWRBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F |
规范 SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)


![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)